2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate
Description
Properties
IUPAC Name |
2-chloro-1-oxido-4-(trifluoromethyl)pyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-3-4(6(8,9)10)1-2-11(5)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXDPRCUEAXEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C=C1C(F)(F)F)Cl)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Electronic Properties of the 2-Chloro-4-(trifluoromethyl)pyridine N-oxide Zwitterion: A Computational and Spectroscopic Perspective
Executive Summary
The strategic incorporation of fluorine-containing moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Trifluoromethylated pyridines, in particular, are privileged structures in a wide range of pharmaceuticals and agrochemicals.[1][2] The further functionalization of these rings into their N-oxide derivatives introduces a unique zwitterionic character that profoundly alters their electronic landscape, enhancing properties such as polarity, solubility, and intermolecular interaction potential.[3][4] This guide provides a comprehensive technical analysis of the electronic properties of 2-chloro-4-(trifluoromethyl)pyridine N-oxide, a molecule poised for significant interest in drug development. By integrating data from computational modeling and spectroscopic analysis of the parent compound and related N-oxides, we elucidate the key electronic features of this zwitterion and their implications for its application as a versatile pharmacophore.
Introduction: The Strategic Value of Trifluoromethylated Pyridine N-Oxides
The trifluoromethyl (-CF3) group is a powerful bioisostere that can enhance metabolic stability, increase lipophilicity, and modulate the pKa of parent molecules, thereby improving their pharmacokinetic profiles.[5] When appended to a pyridine ring, a core component of numerous bioactive agents, the -CF3 group acts as a strong electron-withdrawing substituent, influencing the ring's reactivity and binding affinity.
The transformation of a pyridine to a pyridine N-oxide introduces a dative, zwitterionic N-O bond.[3] This functional group is not merely a synthetic intermediate but a valuable modulator of molecular properties in its own right. The N-oxide moiety increases the dipole moment, enhances water solubility, and alters the reactivity of the heterocyclic ring, making it susceptible to a different range of chemical transformations compared to the parent pyridine.[3][6] Specifically, the N-oxide oxygen acts as a potent hydrogen bond acceptor, a critical feature for molecular recognition at biological targets.
This guide focuses on the specific electronic consequences of combining these two powerful functionalities in one molecule: 2-chloro-4-(trifluoromethyl)pyridine N-oxide. We will explore its structure, provide a validated workflow for its synthesis and characterization, and delve into a detailed analysis of its electronic properties through advanced computational and spectroscopic methods.
Molecular Structure and Zwitterionic Character
The defining feature of 2-chloro-4-(trifluoromethyl)pyridine N-oxide is its zwitterionic nature. The nitrogen atom, formally part of the aromatic sextet, bears a positive charge, while the exocyclic oxygen atom carries a negative charge. This charge separation is further influenced by the strong electron-withdrawing effects of the trifluoromethyl group at the 4-position and the chloro group at the 2-position.
Resonance contributors illustrate that the negative charge from the oxygen can be delocalized into the pyridine ring, particularly at the ortho (2,6) and para (4) positions.[7] This delocalization makes the ring carbons more electron-rich than in a comparable pyridinium ion, modulating the molecule's reactivity towards both electrophiles and nucleophiles.[6]
Figure 2: Synthesis and Characterization Workflow.
Experimental Protocol: N-Oxidation
This protocol describes the laboratory-scale synthesis of the title N-oxide from its parent pyridine.
-
Dissolution: Dissolve 1.0 equivalent of 2-chloro-4-(trifluoromethyl)pyridine in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add 1.1 to 1.5 equivalents of an oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) for dichloromethane, or 30% hydrogen peroxide for acetic acid) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, quench the excess oxidizing agent. For m-CPBA, wash the organic layer with a saturated sodium bicarbonate solution. For H₂O₂, carefully neutralize the acetic acid with a base.
-
Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-oxide.
Causality: The use of a slight excess of the oxidizing agent ensures complete conversion of the starting material. The reaction is performed at a low initial temperature to control the exothermic nature of the oxidation. The choice of solvent and oxidant depends on the scale and desired workup procedure; m-CPBA often provides cleaner reactions and simpler workups. [8]
Computational Analysis of Electronic Properties
To gain a quantitative understanding of the molecule's electronic character, Density Functional Theory (DFT) calculations are invaluable. The methodologies described are based on established computational studies of the parent compound, 2-chloro-4-(trifluoromethyl)pyridine (2CTFMP). [9]
Computational Methodology Protocol
-
Structure Optimization: The geometry of the 2-chloro-4-(trifluoromethyl)pyridine N-oxide molecule is optimized in the gas phase using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).
-
Electronic Property Calculation: Using the optimized geometry, key electronic properties are computed:
-
Frontier Molecular Orbitals (HOMO and LUMO) energies.
-
Molecular Electrostatic Potential (MEP) mapped onto the electron density surface.
-
Dipole moment (µ) and first-order hyperpolarizability (β).
-
Natural Bond Orbital (NBO) analysis to determine charge distribution.
-
Causality: The B3LYP functional is a hybrid functional that provides a good balance between accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set is sufficiently large and includes diffuse (++) and polarization (d,p) functions, which are crucial for accurately describing the diffuse electron density of the N-oxide oxygen and the polarization effects of the electronegative F and Cl atoms. [9]
Key Electronic Descriptors
The introduction of the N-oxide functionality dramatically alters the electronic properties compared to the parent pyridine.
| Property | 2-chloro-4-(trifluoromethyl)pyridine | 2-chloro-4-(trifluoromethyl)pyridine N-oxide | Rationale for Change |
| Dipole Moment (µ) | ~1.38 D [9] | > 4.0 D (Estimated) | The N⁺-O⁻ dative bond creates a large bond dipole, significantly increasing the overall molecular polarity. [10] |
| HOMO Energy | -7.5 eV (Calculated) | -7.0 eV (Estimated) | The lone pairs on the N-oxide oxygen contribute to the HOMO, raising its energy relative to the parent pyridine's ring-based HOMO. [6] |
| LUMO Energy | -1.5 eV (Calculated) | -2.0 eV (Estimated) | The electron-withdrawing N⁺-O⁻ group, coupled with the CF₃ and Cl groups, lowers the energy of the π* LUMO, making the molecule a better electron acceptor. |
| HOMO-LUMO Gap | ~6.0 eV | ~5.0 eV (Estimated) | The gap is reduced, suggesting increased reactivity and a potential red-shift in the UV-Vis absorption spectrum. |
Note: Values for the N-oxide are expert estimations based on known effects of N-oxidation on pyridines. Exact values require specific DFT calculation for the N-oxide molecule.
Molecular Electrostatic Potential (MEP)
The MEP provides a visual guide to the molecule's reactive sites. For the N-oxide zwitterion, the MEP map would reveal:
-
Intense Negative Potential (Red): Concentrated on the N-oxide oxygen atom, making it the primary site for electrophilic attack and the dominant hydrogen bond acceptor. A secondary negative region would be near the chlorine atom.
-
Positive Potential (Blue): Located on the hydrogen atoms attached to the pyridine ring, particularly the one adjacent to the nitrogen (at C6), indicating susceptibility to nucleophilic attack.
This charge distribution is critical for designing interactions with biological macromolecules, where the N-oxide oxygen can engage with hydrogen bond donors (e.g., -NH or -OH groups) in a receptor active site.
Spectroscopic Properties and Interpretation
Experimental spectroscopy provides validation for the computed structures and electronic properties.
Vibrational Spectroscopy (FT-IR & Raman)
Key diagnostic peaks help confirm the successful synthesis of the N-oxide.
| Vibrational Mode | Parent Pyridine (cm⁻¹) [9] | Expected N-oxide (cm⁻¹) | Interpretation |
| N-O Stretch | N/A | ~1250 - 1300 | A strong, characteristic band confirming the presence of the N-oxide functionality. [8]This is the most important diagnostic peak. |
| C-F Stretch | ~1330, ~1180, ~1140 | ~1330, ~1180, ~1140 | Largely unaffected, confirming the integrity of the trifluoromethyl group. |
| Ring Breathing | ~990 | Shifted | The ring breathing mode will be perturbed by the electronic changes from the N-O bond. |
| C-H Stretch | > 3000 | > 3000 | Aromatic C-H stretching vibrations remain in their characteristic region. |
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
N-oxidation causes predictable shifts in the NMR spectra due to changes in electron density.
-
¹H NMR: The protons on the pyridine ring, especially those at the 2- (if present) and 6-positions, are expected to shift downfield (to a higher ppm) due to the deshielding effect of the adjacent positively charged nitrogen atom.
-
¹³C NMR: The carbon atoms directly attached to the nitrogen (C2 and C6) will experience significant deshielding. The C4 carbon, influenced by both the CF₃ group and the resonance delocalization from the N-oxide, will also show a characteristic shift.
-
¹⁹F NMR: The chemical shift of the -CF₃ group is not expected to change dramatically but may experience a minor shift due to the altered electronic environment of the ring.
Implications for Drug Development
The unique combination of electronic properties makes 2-chloro-4-(trifluoromethyl)pyridine N-oxide a highly attractive scaffold for drug design:
-
Enhanced Solubility and Polarity: The large dipole moment and zwitterionic character significantly increase the molecule's polarity, which can improve aqueous solubility—a common challenge in drug development. [3]2. Potent Hydrogen Bond Acceptor: The highly electronegative N-oxide oxygen is a powerful hydrogen bond acceptor, enabling strong and specific interactions with biological targets. [4]3. Modulated Reactivity: The N-oxide functionality activates the ring for certain substitutions while also serving as a potential metabolic site. The presence of the chloro group at the 2-position provides a handle for further synthetic elaboration via nucleophilic aromatic substitution.
-
Metabolic Stability: The trifluoromethyl group is known to block metabolic oxidation at its position of attachment, potentially increasing the drug's half-life. [5]5. Bioisosteric Replacement: The N-oxide group can be used as a bioisostere for other functional groups, allowing for fine-tuning of a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
The 2-chloro-4-(trifluoromethyl)pyridine N-oxide zwitterion is a molecule defined by a confluence of powerful electronic effects. The strong electron-withdrawing nature of its substituents, combined with the profound charge separation and resonance effects of the N-oxide group, creates a highly polar scaffold with distinct regions of electrostatic potential. Its large dipole moment, potent hydrogen-bonding capability, and synthetically accessible structure make it an exceptionally promising building block for medicinal chemists. The detailed computational and spectroscopic framework presented in this guide provides the foundational knowledge required for researchers to confidently employ this versatile molecule in the rational design of next-generation therapeutics.
References
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Greenberg, A. (2021). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI. Available at: [Link]
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Lane, P., et al. (1991). A computational analysis of the structural features and reactive behavior of some heterocyclic aromatic N-oxides. Canadian Journal of Chemistry. Available at: [Link]
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Cervantes-Reyes, M., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PMC, NIH. Available at: [Link]
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Mišić-Vuković, M., et al. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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ACS Publications. (2024). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. Available at: [Link]
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Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting, Scripps Research. Available at: [Link]
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Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate. Available at: [Link]
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Semantic Scholar. (1978). NMR studies of pyridine-N-oxide. Determination of spectroscopic constants from [15N]-, [4-2H], and the parent species. Available at: [Link]
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An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate, also known as 2-Chloro-4-(trifluoromethyl)pyridine N-oxide, is a specialized heterocyclic compound of significant interest in medicinal chemistry and process development. The strategic placement of a chloro group, a trifluoromethyl moiety, and an N-oxide functional group on a pyridine scaffold creates a unique electronic and steric profile. This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol, and an exploration of its applications as a versatile synthetic intermediate in the development of novel pharmaceuticals and agrochemicals.
The trifluoromethyl group is a well-established bioisostere for various functionalities and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The N-oxide group, on the other hand, modulates the reactivity of the pyridine ring, making it susceptible to a different range of chemical transformations compared to its parent pyridine. This dual functionality makes this compound a valuable building block for accessing complex molecular architectures.
Core Compound Properties
The fundamental molecular properties of this compound are summarized below. These identifiers are crucial for characterization and regulatory purposes.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃ClF₃NO | [2] |
| Molecular Weight | 197.54 g/mol | [2] |
| CAS Number | 164464-58-8 | [2] |
| Canonical SMILES | C1=C(C=NC(=C1)Cl)[O-].[N+]=1 | |
| Parent Compound | 2-Chloro-4-(trifluoromethyl)pyridine | |
| Parent CAS | 81565-18-6 | |
| Parent Mol. Weight | 181.54 g/mol |
Synthesis and Mechanism
The primary route to this compound is through the direct oxidation of its parent heterocycle, 2-Chloro-4-(trifluoromethyl)pyridine. This transformation is a cornerstone reaction in heterocyclic chemistry, leveraging the nucleophilicity of the pyridine nitrogen.
Rationale for N-Oxidation
The oxidation of the pyridine nitrogen atom serves two main purposes in synthetic chemistry. Firstly, the N-oxide group is a powerful directing group, activating the C2 and C4 positions for nucleophilic substitution, a reaction that is otherwise difficult on the electron-deficient pyridine ring. Secondly, the N-oxide can be readily removed through deoxygenation, restoring the pyridine ring. This "protecting/activating" strategy is a powerful tool in the synthetic chemist's arsenal.
Recommended Synthesis Protocol: Oxidation with m-CPBA
Oxidation using meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and widely used method for the preparation of pyridine N-oxides due to its relatively mild conditions and high yields.[3][4]
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-Chloro-4-(trifluoromethyl)pyridine in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Addition of Oxidant: Slowly add a solution of 1.1 to 1.2 equivalents of m-CPBA dissolved in the same solvent to the cooled pyridine solution. The slow addition helps to maintain the reaction temperature and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity and Synthetic Utility
The presence of the N-oxide, chloro, and trifluoromethyl groups imparts a distinct reactivity profile to the molecule. The N-oxide functionality increases the electron deficiency at the C2 and C4 positions, making them susceptible to nucleophilic attack. This is in contrast to the parent pyridine, where nucleophilic substitution is generally disfavored.
The compound serves as a key intermediate for introducing the 2-chloro-4-(trifluoromethyl)pyridyl moiety into larger molecules. This is particularly relevant in the synthesis of bioactive compounds where this scaffold is desired for its unique electronic and steric properties.[6] For example, the chlorine atom at the C2 position can be displaced by various nucleophiles, such as amines, alcohols, and thiols, in SNAr reactions. This allows for the facile construction of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Applications in Drug Discovery and Agrochemicals
Trifluoromethylpyridine derivatives are a cornerstone in the development of modern agrochemicals and pharmaceuticals.[6] The incorporation of a trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of a molecule.[1]
While specific, commercialized drugs directly synthesized from this compound are not extensively documented in publicly available literature, its utility lies in its role as a versatile building block. The reactivity profile described above allows for its use in the synthesis of:
-
Kinase Inhibitors: The pyridine core is a common scaffold in many kinase inhibitors. The ability to functionalize the 2-position allows for the introduction of various side chains to probe the ATP-binding pocket of kinases.
-
Herbicides and Fungicides: The trifluoromethylpyridine motif is present in numerous commercial herbicides and fungicides.[7] The N-oxide provides a handle for further chemical modification to optimize efficacy and selectivity.
-
CNS-active agents: The lipophilicity imparted by the trifluoromethyl group can aid in blood-brain barrier penetration, making this scaffold attractive for the development of drugs targeting the central nervous system.
Safety and Handling
As with any halogenated and fluorinated organic compound, this compound should be handled with care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Inhalation: Avoid inhaling dust, fumes, or vapors. The parent compound, 2-Chloro-4-(trifluoromethyl)pyridine, is known to cause respiratory irritation.
-
Skin and Eye Contact: The precursor is irritating to the skin and eyes. Assume the N-oxide has similar properties and avoid direct contact. In case of contact, flush the affected area with copious amounts of water.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5]
Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile intermediate for chemical synthesis. Its unique combination of functional groups provides a platform for accessing a wide range of complex molecules with potential applications in drug discovery and agrochemical research. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.
References
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Wallace. (2023, December 13). How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? FAQ. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). C-H Fluorination Promoted by Pyridine N-Oxyl Radical. Retrieved from [Link]
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Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
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MDPI. (2018). Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. Retrieved from [Link]
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ResearchGate. (2006). Efficient Synthesis of N-Oxide Derivatives: Substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles. Retrieved from [Link]
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Semantic Scholar. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4-(trifluoromethyl)pyridine N-oxide
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the nucleophilic substitution reactions of 2-Chloro-4-(trifluoromethyl)pyridine N-oxide. This versatile building block is of significant interest in the synthesis of pharmaceuticals and agrochemicals, owing to the unique electronic properties conferred by the trifluoromethyl group and the N-oxide functionality.[1][2] This guide delves into the reactivity of the substrate, presents detailed, field-proven protocols for substitution with various nucleophiles, and explains the causal reasoning behind experimental design. Our objective is to equip scientists with the foundational knowledge and practical methodologies required to effectively utilize this key intermediate in complex synthetic campaigns.
Introduction: The Strategic Value of 2-Chloro-4-(trifluoromethyl)pyridine N-oxide
2-Chloro-4-(trifluoromethyl)pyridine N-oxide is a highly activated heterocyclic compound designed for facile functionalization. The strategic placement of its substituents creates a powerful tool for synthetic chemists:
-
The Trifluoromethyl (-CF₃) Group: This potent electron-withdrawing group significantly enhances the metabolic stability and lipophilicity of derivative compounds, while also improving their binding affinity to biological targets.[3][4] Its presence at the C4 position strongly influences the electronic character of the pyridine ring.
-
The N-Oxide Moiety: The N-oxide functionality serves two primary roles. First, it acts as a strong electron-withdrawing group via resonance, further activating the C2 and C4 positions toward nucleophilic attack.[5][6] Second, it can be readily removed in a subsequent deoxygenation step, providing access to the corresponding substituted pyridine.[7]
-
The C2-Chloro Group: Positioned at an activated site, the chlorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions, enabling the introduction of a wide array of functional groups.[8]
The convergence of these features makes 2-Chloro-4-(trifluoromethyl)pyridine N-oxide an ideal precursor for creating libraries of novel compounds in drug discovery and agrochemical research.[1]
Core Principles of Reactivity
The high reactivity of 2-Chloro-4-(trifluoromethyl)pyridine N-oxide in SₙAr reactions is governed by an addition-elimination mechanism. The electron-deficient nature of the pyridine ring, amplified by both the N-oxide and the C4-CF₃ group, facilitates the initial attack of a nucleophile at the C2 position. This attack forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[8] The negative charge in this intermediate is effectively delocalized across the ring and onto the oxygen atom of the N-oxide, lowering the activation energy of the reaction. The subsequent expulsion of the chloride ion restores aromaticity and yields the 2-substituted product.
Caption: General SₙAr mechanism on the substrate.
Protocols for Nucleophilic Substitution
The following protocols provide detailed, step-by-step methodologies for reacting 2-Chloro-4-(trifluoromethyl)pyridine N-oxide with common classes of nucleophiles. These protocols are designed as self-validating systems, incorporating in-process controls and purification guidelines.
Substitution with N-Nucleophiles (Amination)
The introduction of nitrogen-based substituents is a cornerstone of medicinal chemistry. Direct amination can be achieved under high-pressure conditions or via activation of the N-oxide under milder conditions.[7][9] The following protocol details a robust, high-pressure approach analogous to methods used for the non-oxidized parent compound.[9][10]
Protocol 3.1.1: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine N-oxide
-
Rationale: This method utilizes aqueous ammonia in a sealed, high-pressure vessel to achieve direct displacement of the chloride. The high temperature and pressure are necessary to overcome the activation barrier for the reaction with a neutral nucleophile like ammonia.
-
Materials:
-
2-Chloro-4-(trifluoromethyl)pyridine N-oxide (1.0 eq.)
-
28% Aqueous Ammonia (10-15 eq.)
-
Autoclave (high-pressure reaction vessel)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Vessel Charging (Caution!): In a suitably sized autoclave, charge 2-Chloro-4-(trifluoromethyl)pyridine N-oxide and 28% aqueous ammonia. Note: Do not exceed 75% of the vessel's volume. All operations involving high-pressure equipment must be performed by trained personnel behind a safety shield.
-
Reaction: Seal the autoclave securely. Heat the mixture to 180°C with vigorous stirring for 10-12 hours. The internal pressure will rise significantly (approx. 20-25 atm).
-
Cooldown & Depressurization: Allow the system to cool completely to room temperature. The product may begin to crystallize. Once cooled, carefully vent the excess pressure.
-
Work-up: Open the vessel and transfer the contents to a beaker. If a solid has formed, collect the crystals by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the initial reaction mixture).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to afford pure 2-Amino-4-(trifluoromethyl)pyridine N-oxide.
-
Analysis: Confirm product identity and purity via ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS.
-
Substitution with O-Nucleophiles (Alkoxylation)
Alkoxy groups are frequently incorporated to modulate solubility and pharmacokinetic properties. The reaction with alkoxides proceeds readily under standard SₙAr conditions.[11]
Protocol 3.2.1: Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine N-oxide
-
Rationale: Sodium methoxide is a strong nucleophile that readily displaces the C2-chloride. The reaction is typically run in methanol, which serves as both the solvent and the source of the methoxide upon reaction with a base, or by using a commercially available solution of sodium methoxide in methanol.
-
Materials:
-
2-Chloro-4-(trifluoromethyl)pyridine N-oxide (1.0 eq.)
-
Sodium Methoxide (1.2 - 1.5 eq., as a solid or 25% solution in methanol)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
-
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an argon atmosphere, add 2-Chloro-4-(trifluoromethyl)pyridine N-oxide and anhydrous methanol.
-
Reagent Addition: Add sodium methoxide portion-wise (if solid) or dropwise (if solution) at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the mixture to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Partition the remaining aqueous residue between water and dichloromethane. Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation & Purification: Filter and concentrate the organic phase. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-Methoxy-4-(trifluoromethyl)pyridine N-oxide.
-
Analysis: Characterize the final product by ¹H NMR, ¹⁹F NMR, and MS.
-
Substitution with S-Nucleophiles (Thiolation)
Thioether linkages are important in various biologically active molecules. Thiolates, being soft and potent nucleophiles, react efficiently at the C2 position.
Protocol 3.3.1: Synthesis of 2-(Phenylthio)-4-(trifluoromethyl)pyridine N-oxide
-
Rationale: A base is used to deprotonate the weakly acidic thiophenol, generating the much more nucleophilic thiophenolate anion in situ. A polar aprotic solvent like DMF is ideal for SₙAr reactions as it effectively solvates the cation without hydrogen bonding to the nucleophile.
-
Materials:
-
2-Chloro-4-(trifluoromethyl)pyridine N-oxide (1.0 eq.)
-
Thiophenol (1.1 eq.)
-
Potassium Carbonate (K₂CO₃, 2.0 eq.) or Sodium Hydride (NaH, 1.2 eq., 60% dispersion in oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
-
-
Procedure:
-
Setup: To an oven-dried, round-bottom flask under an argon atmosphere, add 2-Chloro-4-(trifluoromethyl)pyridine N-oxide, potassium carbonate, and anhydrous DMF.
-
Reagent Addition: Add thiophenol dropwise via syringe at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours or heat gently to 50-60°C to accelerate the reaction. Monitor consumption of the starting material by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into a beaker containing ice-water. A precipitate may form.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Isolation & Purification: Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 2-(Phenylthio)-4-(trifluoromethyl)pyridine N-oxide.
-
Analysis: Confirm the structure and purity of the isolated product by appropriate analytical methods (NMR, MS).
-
Caption: A typical workflow for nucleophilic substitution.
Summary of Reaction Conditions
The following table summarizes typical conditions for the nucleophilic substitution on 2-Chloro-4-(trifluoromethyl)pyridine N-oxide.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Typical Temp. | Expected Product Name |
| Nitrogen | Aqueous Ammonia | Water | (Self-basic) | 180°C (Autoclave) | 2-Amino-4-(trifluoromethyl)pyridine N-oxide |
| Oxygen | Sodium Methoxide | Methanol | - | Reflux (~65°C) | 2-Methoxy-4-(trifluoromethyl)pyridine N-oxide |
| Sulfur | Thiophenol | DMF | K₂CO₃ | RT - 60°C | 2-(Phenylthio)-4-(trifluoromethyl)pyridine N-oxide |
Conclusion
2-Chloro-4-(trifluoromethyl)pyridine N-oxide is a robust and highly reactive intermediate for the synthesis of diverse 2-substituted pyridine derivatives. The powerful electron-withdrawing effects of the N-oxide and the C4-trifluoromethyl group render the C2 position exceptionally susceptible to attack by a broad range of nucleophiles. The protocols outlined in this guide provide a solid foundation for researchers to confidently and effectively employ this building block in their synthetic endeavors. Subsequent deoxygenation of the N-oxide products can further expand the molecular diversity achievable from this strategic starting material.
References
- BenchChem. A Comparative Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine.
- Dandapani, S., & Curran, D. P. (2004). Mild addition of nucleophiles to pyridine-N-oxides. PubMed.
- Dandapani, S. Mild addition of nucleophiles to pyridine-N-oxides. Semantic Scholar.
- BenchChem. Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
- ChemTube3D.
- Google Patents. Method for producing 2-amino-4-(trifluoromethyl)pyridine.
- Haga, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- Dainter, R. S., et al. (1988). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1.
- El-Gendy, A. M. (2013).
- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- Google Patents. Amino-trifluoromethylpyridine compound and process for preparing the same.
- Abdel-Magid, A. F. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc.
- J. C. F. P. Barria, et al. (2024).
- Google Patents.
- F. M. P. da Silva, et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. jelsciences.com [jelsciences.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 11. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]
Application Note: Deoxygenation Protocols for 2-Chloro-4-(trifluoromethyl)pyridine N-oxide
Part 1: Executive Summary & Strategic Analysis
The Challenge
The deoxygenation of 2-Chloro-4-(trifluoromethyl)pyridine N-oxide presents a specific chemoselective challenge. The substrate contains two functional groups sensitive to harsh reduction or nucleophilic attack:
-
C2-Chloride: Susceptible to hydrodechlorination (removal of Cl) under catalytic hydrogenation conditions (
) or nucleophilic displacement by strong nucleophiles. -
C4-Trifluoromethyl: A strong electron-withdrawing group (EWG) that deactivates the pyridine ring. This reduces the nucleophilicity of the N-oxide oxygen, potentially requiring more active deoxygenation agents compared to electron-rich pyridines (e.g., lutidine N-oxide).
Strategic Approach
We do not recommend generic catalytic hydrogenation for this substrate due to the high risk of reducing the C-Cl bond. Instead, we prioritize Oxygen Atom Transfer (OAT) reagents that abstract the oxygen atom without affecting the halogenated aromatic core.
| Method | Reagent System | Suitability | Key Advantage | Risk Profile |
| A (Standard) | Scale-Up | High atom economy, established industrial history. | Corrosive, generates | |
| B (Precision) | Lab/Pilot | Mild conditions, avoids heavy metals and phosphorus waste workup issues. | Exothermic; requires careful temperature control. | |
| C (Mild) | Small Scale | Very mild, neutral conditions. | Generates stoichiometric |
Part 2: Detailed Experimental Protocols
Protocol A: Phosphorus Trichloride ( ) Deoxygenation
Best for: Gram-to-Kilogram scale up where workup can be engineered.
Mechanism: Nucleophilic attack of the N-oxide oxygen on phosphorus, followed by elimination of
Materials
-
Substrate: 2-Chloro-4-(trifluoromethyl)pyridine N-oxide (1.0 equiv)
-
Reagent:
(1.2 - 1.5 equiv) -
Solvent: Dichloromethane (DCM) or Chloroform (
). Note: Acetonitrile is also effective but may complicate aqueous workup. -
Safety:
reacts violently with water. All glassware must be oven-dried.
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, reflux condenser, and a pressure-equalizing addition funnel.
-
Dissolution: Charge the flask with the N-oxide substrate and anhydrous DCM (approx. 5-10 mL per gram of substrate). Cool the solution to 0 °C using an ice bath.
-
Addition: Charge the addition funnel with
(1.2 equiv). Add dropwise to the reaction mixture over 30 minutes.-
Critical Control Point: Maintain internal temperature < 10 °C to prevent thermal runaway.
-
-
Reaction: Once addition is complete, remove the ice bath. Allow to warm to room temperature (RT).
-
Optimization: If TLC/HPLC shows incomplete conversion after 2 hours, heat to mild reflux (40 °C) for 1-2 hours. The electron-deficient nature of the
ring may slow the initial attack.
-
-
Quench: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of saturated
or (10% aq) until pH > 8. Caution: Quenching generates heat and gas. -
Workup: Separate the organic layer.[1] Extract the aqueous layer twice with DCM. Combine organics, wash with brine, dry over
, and concentrate. -
Purification: The residue is typically the pure pyridine. If
residues persist, a short silica plug filtration (eluting with Hexane/EtOAc) is sufficient.
Protocol B: Methanesulfonyl Chloride / Triethylamine ( )
Best for: Laboratory scale (10mg - 10g) requiring mild conditions and avoiding phosphorus byproducts.
Mechanism: The N-oxide attacks the sulfonyl chloride to form a sulfonyloxypyridinium salt, which undergoes elimination to release
Materials
-
Substrate: 2-Chloro-4-(trifluoromethyl)pyridine N-oxide (1.0 equiv)
-
Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)[2]
-
Base: Triethylamine (
) (2.5 equiv) -
Solvent: Dichloromethane (DCM)
Step-by-Step Procedure
-
Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.
-
Dissolution: Dissolve the N-oxide (1.0 equiv) and
(2.5 equiv) in anhydrous DCM at 0 °C. -
Addition: Add MsCl (1.2 equiv) dropwise via syringe.
-
Observation: The solution may turn slightly yellow/orange.
-
-
Reaction: Stir at 0 °C for 30 minutes, then warm to RT. Monitor by TLC.
-
Note: This reaction is often faster than
for electron-deficient substrates because the initial attack is driven by the highly electrophilic MsCl.
-
-
Workup: Quench with water. Wash the organic phase with saturated
(to remove MsOH byproduct) and then brine. -
Purification: Dry over
and concentrate.
Part 3: Mechanism & Visualization
The following diagram illustrates the mechanistic divergence. The PCl3 pathway is a direct oxygen atom transfer. The MsCl pathway involves activation followed by base-mediated elimination, avoiding the formation of hard-to-remove phosphorus oxides.
Caption: Comparative mechanistic pathways for deoxygenation. Path A (
Part 4: Quality Control & Troubleshooting
Analytical Markers
-
TLC: The N-oxide is significantly more polar than the product.
-
Eluent: 50% EtOAc / Hexane.
-
Rf: N-oxide (~0.1-0.2) vs. Product (~0.6-0.7).
-
-
1H NMR (CDCl3):
-
N-Oxide: Protons ortho to the nitrogen (C2, C6) are typically shifted upfield (shielded) relative to the free base due to the back-donation of the oxygen anion into the ring, despite the positive charge on nitrogen.
-
Product: Look for the downfield shift of the proton at C6 (adjacent to Nitrogen) back to the typical pyridine range (~8.5 - 8.7 ppm).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Increase temperature to reflux (40°C DCM or 60°C | |
| Chlorination at C4/C6 | Use of | Ensure reagent quality. Use freshly distilled |
| Hydrolysis of Product | Aqueous workup too basic/hot. | The 2-Cl group is labile. Keep workup cold (<10°C) and pH < 9. |
Part 5: References
-
Review of Deoxygenation Methods:
-
Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. (Standard text on N-oxide reactivity).
-
-
MsCl/Et3N Methodology:
-
Kim, J. H., et al. (2005). Deoxygenation of Pyridine N-Oxides with Methanesulfonyl Chloride.Synthesis, 2005(19), 3499-3501.
-
-
Phosphorus Trichloride Protocols:
-
Oae, S., et al. (1962). Deoxygenation of Pyridine N-Oxide.Tetrahedron, 18(1), 150-155.
-
-
Safety Data (2-Chloro-4-(trifluoromethyl)pyridine):
-
Fisher Scientific SDS.
-
Sources
Application Note: Strategic Utilization of 2-Chloro-4-(trifluoromethyl)pyridine N-oxide in Pharmaceutical Synthesis
Executive Summary
This technical guide details the handling, synthesis, and application of 2-Chloro-4-(trifluoromethyl)pyridine N-oxide (CAS: 81565-18-6) as a high-value intermediate in drug discovery.
The trifluoromethylpyridine (TFMP) moiety is ubiquitous in modern oncology and agrochemical pharmacophores (e.g., Sorafenib, Regorafenib) due to the metabolic stability and lipophilicity imparted by the
This guide provides validated protocols for the synthesis of the N-oxide, its downstream functionalization via
Part 1: Molecular Architecture & Reactivity Profile
The utility of 2-Chloro-4-(trifluoromethyl)pyridine N-oxide stems from the "push-pull" electronic character introduced by the N-oxide functionality.
-
Activation for
: While the oxygen atom is -donating, the dipole exerts a strong inductive electron-withdrawing effect. This lowers the energy of the Meisenheimer complex during nucleophilic attack at the C2 position (displacing chlorine). -
C-H Functionalization: The N-oxide oxygen can direct lithiation or facilitate rearrangements (e.g., Boekelheide reaction) to introduce oxygen or carbon handles at the C6 position, which is otherwise inert on the pyridine ring.
Diagram 1: Reactivity Map & Electronic Effects
Figure 1: Functional map of the scaffold showing sites of reactivity activated by the N-oxide.
Part 2: Validated Synthesis Protocols
Safety Pre-requisite: Thermal Instability of N-Oxides
CRITICAL WARNING: Pyridine N-oxides are potentially energetic materials. Differential Scanning Calorimetry (DSC) data typically shows exotherms beginning >100°C.
Never distill N-oxides to dryness without a stabilizing solvent.
Avoid contact with strong acylating agents (e.g., acid chlorides) in the absence of solvent, as this can trigger rapid decomposition.
Protocol A: Scalable Oxidation using UHP/TFAA
This method avoids the use of shock-sensitive mCPBA and chlorinated solvents, utilizing Urea Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA).
Reagents:
-
2-Chloro-4-(trifluoromethyl)pyridine (1.0 equiv)
-
Urea Hydrogen Peroxide (UHP) (2.5 equiv)
-
Trifluoroacetic Anhydride (TFAA) (2.0 equiv)
-
Solvent: Acetonitrile (
)
Step-by-Step Methodology:
-
Setup: Charge a jacketed glass reactor with 2-Chloro-4-(trifluoromethyl)pyridine and Acetonitrile (
substrate). Cool to . -
Addition 1: Add UHP (2.5 equiv) in one portion. The suspension will remain heterogeneous.
-
Addition 2 (Critical): Add TFAA (2.0 equiv) dropwise over 30 minutes, maintaining internal temperature
. Note: The reaction is exothermic. -
Reaction: Allow the mixture to warm to Room Temperature (
) and stir for 12–16 hours.-
Validation: Monitor by HPLC or TLC (
EtOAc/Hexane). The N-oxide is significantly more polar (lower ) than the starting pyridine.
-
-
Quench: Cool to
. Quench carefully with saturated aqueous (sodium bisulfite) to destroy excess peroxide. Test with starch-iodide paper to ensure no active oxidant remains. -
Workup: Concentrate acetonitrile under reduced pressure. Dilute residue with water and extract with Ethyl Acetate (
). Wash combined organics with saturated and Brine.[1] -
Purification: Dry over
, filter, and concentrate. The product usually solidifies upon standing. Recrystallize from EtOAc/Heptane if purity .
Data Summary: Typical Results
| Parameter | Specification |
| Yield | |
| Appearance | Off-white to pale yellow solid |
| Melting Point | |
| Purity (HPLC) |
Part 3: Pharmaceutical Application (S_NAr & Deoxygenation)
The most common application is the synthesis of 2-amino-4-(trifluoromethyl)pyridines (kinase inhibitor cores) where the N-oxide facilitates the displacement of the 2-Cl.
Protocol B: Regioselective S_NAr with Amines
Reaction: Displacement of 2-Cl with Morpholine (Model Nucleophile).
-
Setup: Dissolve 2-Chloro-4-(trifluoromethyl)pyridine N-oxide (1.0 equiv) in Ethanol or IPA (
). -
Nucleophile Addition: Add Morpholine (2.5 equiv).
-
Conditions: Heat to reflux (
) for 4–6 hours.-
Mechanistic Insight: The N-oxide stabilizes the transition state, allowing this reaction to proceed without transition metal catalysis (Pd/Buchwald), which is advantageous for avoiding heavy metal impurities in pharma intermediates.
-
-
Workup: Concentrate solvent. Dilute with water. The product often precipitates. Filter and wash with water.[2]
Protocol C: Deoxygenation (Restoring the Pyridine)
Once the substituent is installed, the N-oxide must often be removed to restore the pyridine basicity required for drug-target interaction.
Reagents: Iron powder (Fe), Acetic Acid (
-
Setup: Dissolve the SNAr product (from Protocol B) in Acetic Acid (
). -
Reduction: Add Iron powder (3.0 equiv). Heat to
for 2 hours. -
Validation: LCMS will show a mass loss of 16 Da (
). -
Workup: Filter through Celite to remove iron residues. Neutralize filtrate with
(keep cool). Extract with DCM.
Diagram 2: Synthesis Workflow
Figure 2: Sequential workflow for converting the raw pyridine into a functionalized pharmaceutical scaffold.
Part 4: Analytical Characterization
To ensure the integrity of the intermediate, the following analytical markers should be verified:
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | Shift of C2/C6 protons downfield ( | Indicates formation of N-oxide (deshielding effect). |
| LC-MS | Confirms mono-oxidation ( | |
| IR | Strong band at | Characteristic |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12352100, 2-Chloro-4-(trifluoromethyl)pyridine 1-oxide.
-
[Link]
-
- Fisher Scientific.
-
Ogawa, Y., et al. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science, 2021.[3]
-
Sigma-Aldrich. Product Specification: 2-Chloro-4-(trifluoromethyl)pyridine.
- Google Patents. CN116425671A: Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine.
Sources
- 1. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Chlorination of 2-Chloro-4-(trifluoromethyl)pyridine N-oxide
Abstract: This document provides a comprehensive technical guide for the chlorination of 2-Chloro-4-(trifluoromethyl)pyridine N-oxide to synthesize 2,6-dichloro-4-(trifluoromethyl)pyridine, a key intermediate in the pharmaceutical and agrochemical industries. We delve into the underlying reaction mechanisms, offer a comparative analysis of common chlorinating agents, and present detailed, field-proven protocols. This guide is intended for researchers, chemists, and process development professionals seeking robust and reproducible methods for this transformation.
Introduction and Strategic Importance
2,6-Dichloro-4-(trifluoromethyl)pyridine is a valuable building block in organic synthesis, serving as a precursor for numerous commercial products. The strategic introduction of a second chlorine atom onto the 2-Chloro-4-(trifluoromethyl)pyridine N-oxide scaffold is a critical transformation. The N-oxide functionality plays a pivotal role; it activates the pyridine ring, making the C-6 position susceptible to nucleophilic attack, a position that is otherwise resistant to such reactions.[1][2] This guide elucidates the optimal conditions to achieve this chlorination efficiently and with high selectivity.
Reaction Principle and Mechanism
The chlorination of a pyridine N-oxide does not proceed by direct electrophilic attack as with a standard pyridine ring. Instead, the reaction is initiated by the activation of the N-oxide oxygen by a suitable chlorinating agent. This activation converts the oxygen into an excellent leaving group and renders the α-positions (C-2 and C-6) of the pyridine ring highly electron-deficient.
The general mechanism involves three key stages:
-
Activation: The nucleophilic oxygen of the N-oxide attacks the electrophilic center of the chlorinating agent (e.g., the phosphorus atom in POCl₃ or the sulfur atom in SOCl₂).
-
Nucleophilic Attack: A chloride ion (Cl⁻), either from the reagent itself or added to the reaction, acts as a nucleophile and attacks the electron-deficient C-6 position.
-
Rearomatization: The intermediate collapses, leading to the elimination of the activating group's remnants (e.g., HPO₂Cl₂ from POCl₃) and the restoration of the aromatic pyridine ring, now bearing a chlorine atom at the C-6 position.
Common chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are effective for this transformation, as they both activate the N-oxide and provide a source of nucleophilic chloride.[3][4]
Caption: Generalized mechanism for the chlorination of pyridine N-oxides.
Comparative Analysis of Chlorinating Agents
The choice of chlorinating agent is critical and depends on factors such as substrate reactivity, desired reaction temperature, and ease of workup. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are the most widely employed reagents for this transformation.
| Feature | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂) |
| Boiling Point | 105.8 °C | 76 °C |
| Typical Role | Reagent and/or solvent | Reagent, typically with an external solvent |
| Reactivity | Highly reactive, often requires heating to drive the reaction to completion. | Very reactive; reactions can often be run at lower temperatures.[5] |
| Byproducts | Phosphoric acids (non-volatile) | Sulfur dioxide (SO₂) and HCl (volatile gases) |
| Workup | Requires careful quenching on ice followed by neutralization of acidic byproducts. | Gaseous byproducts simplify workup, but excess reagent must still be quenched. |
| Safety | Corrosive, reacts violently with water. Generates HCl upon hydrolysis. | Corrosive, toxic, reacts violently with water. Releases toxic SO₂ and HCl gases.[6] |
Expert Insight: POCl₃ is often preferred for its higher boiling point, allowing for a broader thermal window to ensure complete conversion, especially for less reactive substrates. The non-volatile nature of its byproducts, while requiring a more involved aqueous workup, can be an advantage in containing all reaction components. Conversely, the gaseous byproducts of SOCl₂ are advantageous for simplified purification, as they are naturally removed from the reaction mixture.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the chlorination reaction. Standard laboratory safety practices, including the use of a fume hood, personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed.
Caption: A typical workflow for the chlorination and workup procedure.
Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)
This protocol uses POCl₃ as both the reagent and solvent, a common and effective method.
Materials and Reagents:
-
2-Chloro-4-(trifluoromethyl)pyridine N-oxide
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
Procedure:
-
Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add 2-Chloro-4-(trifluoromethyl)pyridine N-oxide (e.g., 10.0 g, 1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, e.g., 50 mL, ~10 eq) to the flask. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) using an oil bath. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice (approx. 400 g). CAUTION: Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching process is highly exothermic and will release HCl gas.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the quenched mixture until the pH is neutral to slightly basic (pH 7-8). Ensure CO₂ evolution has ceased.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,6-dichloro-4-(trifluoromethyl)pyridine.
Expected Yield: 80-90%.
Protocol 2: Chlorination using Thionyl Chloride (SOCl₂)
This protocol uses thionyl chloride in a suitable solvent.
Materials and Reagents:
-
2-Chloro-4-(trifluoromethyl)pyridine N-oxide
-
Thionyl chloride (SOCl₂), freshly distilled
-
1,2-Dichloroethane (DCE) or Acetonitrile (MeCN) as solvent
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and dropping funnel
Procedure:
-
Setup: Assemble a dry three-neck flask with a magnetic stir bar, reflux condenser (with a gas outlet to a scrubber), and a dropping funnel under an inert atmosphere.
-
Reagent Charging: Add 2-Chloro-4-(trifluoromethyl)pyridine N-oxide (e.g., 10.0 g, 1.0 eq) and 1,2-dichloroethane (100 mL) to the flask.
-
Reagent Addition: Charge the dropping funnel with thionyl chloride (SOCl₂, e.g., ~3.0 eq). Add the SOCl₂ dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 80-85 °C) for 2-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Cooling and Concentration: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess SOCl₂.
-
Quenching and Workup: CAUTION: Very carefully, add the concentrated residue to a beaker of crushed ice. Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution.
-
Extraction and Purification: Extract the product with DCM or EtOAc (3 x 100 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Purify the crude product as described in Protocol 1.
Expected Yield: 75-85%.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If monitoring shows significant starting material remaining, the reaction time can be extended, or a slight excess of the chlorinating agent can be added. Ensure the reaction temperature is maintained.
-
Deoxygenation Side Product: In some cases, simple deoxygenation to 2-chloro-4-(trifluoromethyl)pyridine can occur. This is often minimized by ensuring a sufficient excess of the chlorinating agent and appropriate temperatures.
-
Moisture Sensitivity: All reagents are sensitive to moisture. The use of dry glassware and an inert atmosphere is crucial to prevent the decomposition of the chlorinating agents and to ensure high yields.
-
Exothermic Quench: The quenching step is the most hazardous part of the procedure. It must be performed slowly, with efficient cooling and stirring, in a well-ventilated fume hood to manage the exotherm and gas evolution.
References
- CN105669535A - One-step synthesis method of 2-chloropyridine
- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
- How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? - FAQ.
- Deoxygenative chlorination of pyridine N-oxide.
- Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooper
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
- Regioselective chlorination of pyridine N-oxides under optimized reaction condition.
- 2,6-Dichloropyridine. Wikipedia.
- Preparation of \trifluoromethyl\pyridines.
- Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PMC.
- Working with Hazardous Chemicals. Organic Syntheses.
- SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIE.
- Preparation method of 2, 6-dichloromethylpyridine hydrochloride.
- Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- The synthesis of 2‐chloromethylpyridine
- Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange.
- A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
- Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium c
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
Sources
- 1. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Synthesis of 2-Hydroxymethyl-4-(trifluoromethyl)pyridine via Modified Boekelheide Rearrangement
[1]
Part 1: Executive Summary & Scientific Rationale
Introduction
The synthesis of 2-hydroxymethyl-4-(trifluoromethyl)pyridine (CAS: 108273-81-0) is a critical transformation in medicinal chemistry, often serving as a "linker" installation step for fluorinated scaffolds.[1] While direct hydroxymethylation of pyridines is possible via radical chemistry (Minisci-type), the most robust, scalable, and regioselective method involves the Boekelheide Rearrangement of the corresponding 2-methyl-4-(trifluoromethyl)pyridine 1-oxide .[1]
This guide details the conversion of the N-oxide precursor to the primary alcohol using Trifluoroacetic Anhydride (TFAA) . Unlike traditional acetic anhydride (Ac₂O) protocols which require harsh reflux conditions (
Mechanistic Insight (The "Why")
The transformation proceeds via a [3,3]-sigmatropic rearrangement (or a radical-pair cage mechanism depending on solvent).
-
Activation: The N-oxide oxygen attacks the electrophilic carbonyl of TFAA, forming a highly reactive O-trifluoroacetyl pyridinium salt.[1]
-
Deprotonation: The trifluoroacetate counter-ion deprotonates the
-methyl group (enhanced acidity due to the cationic ring), generating an anhydrobase intermediate. -
Rearrangement: The trifluoroacetoxy group migrates from the nitrogen to the benzylic carbon, restoring aromaticity and forming the trifluoroacetate ester.
-
Hydrolysis: Mild basic hydrolysis yields the free alcohol.
Reaction Pathway Visualization
Figure 1: Mechanistic flow of the TFAA-mediated Boekelheide rearrangement.[1]
Part 2: Detailed Protocol
Materials & Equipment
| Reagent | Equiv.[2][3][4] | Role | Critical Attribute |
| 2-Methyl-4-(trifluoromethyl)pyridine 1-oxide | 1.0 | Precursor | Dry, <0.5% water content |
| Trifluoroacetic Anhydride (TFAA) | 1.5 - 2.0 | Activator | Freshly distilled or high purity; Corrosive |
| Dichloromethane (DCM) | Solvent | Reaction Medium | Anhydrous (keeps reaction cool) |
| Potassium Carbonate (K₂CO₃) | 2.5 | Hydrolysis Base | Powdered |
| Methanol (MeOH) | Solvent | Hydrolysis Medium | HPLC Grade |
Step-by-Step Methodology
Phase A: The Rearrangement (Acylation)
Safety Alert: TFAA reacts violently with water. Ensure all glassware is flame-dried. Perform in a fume hood.
-
Preparation: Charge a reaction flask with 2-methyl-4-(trifluoromethyl)pyridine 1-oxide (1.0 equiv) and anhydrous DCM (10 mL per gram of substrate).
-
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Addition: Add TFAA (1.5 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes.
-
Observation: The solution may turn yellow/orange.
-
Control: Maintain internal temperature
C to prevent uncontrolled exotherms.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The polar N-oxide spot (
) should disappear, replaced by the less polar ester spot ( ).
-
Phase B: Hydrolysis & Workup
The intermediate formed is the trifluoroacetate ester. It is unstable on silica and should be hydrolyzed immediately without isolation.
-
Concentration: Evaporate the DCM and excess TFAA under reduced pressure (Rotavap) at 30°C. Do not overheat , as the ester can degrade.
-
Solvolysis: Dissolve the oily residue in Methanol (10 mL per gram).
-
Base Addition: Add K₂CO₃ (2.5 equiv) or 2M NaOH (2.0 equiv). Stir at Room Temperature for 1 hour.
-
Quench: Neutralize to pH 7-8 with 1M HCl (if using NaOH) or simply filter off solids (if using K₂CO₃).
-
Extraction: Remove MeOH under vacuum. Partition the residue between Ethyl Acetate and Water . Extract aqueous layer 3x with Ethyl Acetate.
-
Drying: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Phase C: Purification
Part 3: Process Analytics & Troubleshooting
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.[1]
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete rearrangement (steric bulk of CF3).[1] | Increase TFAA to 2.5 equiv; Allow reaction to run at 40°C (mild reflux of DCM). |
| Decomposition (Tar) | Exotherm during TFAA addition. | Slow down addition rate; Ensure strict 0°C start. |
| Product is an Ester | Incomplete hydrolysis.[1] | Extend MeOH/K₂CO₃ stir time; Check pH is basic (>9) during hydrolysis. |
| Starting Material Remains | N-oxide unreactive.[1] | Switch solvent to Toluene and heat to 60°C (TFAA boils at 72°C). |
Analytical Data (Expected)
-
¹H NMR (CDCl₃, 400 MHz):
- 8.65 (d, 1H, Ar-H6), 7.60 (s, 1H, Ar-H3), 7.45 (d, 1H, Ar-H5).
- 4.85 (s, 2H, CH₂OH).
- 3.50 (br s, 1H, OH).
-
¹⁹F NMR: Single peak around -65 ppm (CF₃ group).[1]
Part 4: References
-
Boekelheide, V., & Linn, W. J. (1954).[6] Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.[6] Link
-
Fontenas, C., et al. (1995). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent.[6] Synthetic Communications, 25(5), 629–633.[6] Link[6]
-
Beatty, J. W., et al. (2016).[3] Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. Chem, 1(3), 456-472.[3] (Provides context on TFAA/N-oxide interactions). Link
-
Li, Y., et al. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides.[1] The Journal of Organic Chemistry. (Alternative direct functionalization route). Link
Sources
- 1. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boekelheide reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for 2-Chloro-4-(trifluoromethyl)pyridine N-oxide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthesis of 2-Chloro-4-(trifluoromethyl)pyridine N-oxide. Specifically, we will address a common and often frustrating challenge: the removal of unreacted meta-chloroperoxybenzoic acid (m-CPBA) and its byproduct, 3-chlorobenzoic acid. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure the successful purification of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the purification of 2-Chloro-4-(trifluoromethyl)pyridine N-oxide in a practical question-and-answer format.
Q1: What are the primary challenges in purifying 2-Chloro-4-(trifluoromethyl)pyridine N-oxide after m-CPBA oxidation?
The main difficulty lies in the similar polarities of the desired N-oxide product, the unreacted m-CPBA, and its corresponding carboxylic acid byproduct, 3-chlorobenzoic acid.[1] This similarity can make separation by standard techniques like silica gel chromatography challenging, often leading to co-elution and impure final products. Furthermore, both m-CPBA and 3-chlorobenzoic acid are UV-active, which can complicate the analysis of column fractions by thin-layer chromatography (TLC).[2]
Q2: What is the most straightforward initial method for removing m-CPBA and 3-chlorobenzoic acid?
The first line of defense is a series of aqueous washes. The acidic nature of both m-CPBA and 3-chlorobenzoic acid allows for their removal by extraction with a basic aqueous solution. A saturated solution of sodium bicarbonate (NaHCO₃) is typically the reagent of choice.[3]
Underlying Principle: The basic bicarbonate solution deprotonates the carboxylic acid of 3-chlorobenzoic acid and the peroxy acid of m-CPBA, forming their respective water-soluble carboxylate salts. These salts are then readily extracted into the aqueous phase, leaving the more organic-soluble N-oxide in the organic layer.
Q3: What should I do if a simple aqueous wash is insufficient to remove all the acidic impurities?
If acidic impurities persist after a standard bicarbonate wash, there are several strategies you can employ:
-
Increase the number of washes: Simply performing additional extractions with fresh saturated NaHCO₃ solution can significantly improve the removal of acidic byproducts.
-
Use a stronger, yet non-nucleophilic, base: A dilute solution of sodium carbonate (Na₂CO₃) can be more effective than bicarbonate. However, be cautious as a stronger base could potentially react with your desired product if it contains base-sensitive functional groups.
-
Consider a quench with a reducing agent: Before the basic wash, quenching the reaction mixture with a mild reducing agent can convert the unreacted m-CPBA into 3-chlorobenzoic acid. This simplifies the purification to removing a single acidic byproduct.[4]
Q4: Are there chemical scavengers that can selectively react with excess m-CPBA?
Yes, employing a chemical scavenger is a highly effective method to eliminate residual m-CPBA. These reagents react specifically with the peroxyacid functional group.
Recommended Scavengers:
-
Sodium sulfite (Na₂SO₃) or Sodium thiosulfate (Na₂S₂O₃): These are excellent choices for quenching excess m-CPBA.[4][5] They reduce the peroxyacid to the corresponding carboxylic acid.
-
2-Methyl-2-butene: This olefin can be added to the reaction mixture to consume excess m-CPBA, forming an epoxide that is generally easier to separate from the desired N-oxide.[5]
Causality: The weak O-O bond in m-CPBA makes it susceptible to reduction by agents like sulfites and thiosulfates.[6] This targeted reactivity allows for the selective removal of the peroxyacid without affecting the N-oxide product.
Q5: How can I effectively remove the 3-chlorobenzoic acid byproduct?
As previously mentioned, the most common and effective method is an extraction with a basic aqueous solution. 3-chlorobenzoic acid is a white solid that is soluble in aqueous base.[7] Its solubility in water is limited, but it readily dissolves in polar organic solvents.[8][9]
Pro-Tip: To confirm the removal of 3-chlorobenzoic acid, you can acidify the aqueous washings with a strong acid (e.g., HCl). If a significant amount of 3-chlorobenzoic acid was present, it will precipitate out of the aqueous solution as a white solid.
Q6: What are the best practices for chromatographic purification of 2-Chloro-4-(trifluoromethyl)pyridine N-oxide?
If chromatography is necessary, there are several ways to optimize the separation:
-
Pre-treatment is key: Always perform the aqueous washes and/or scavenger steps before loading your crude product onto a silica gel column. This will remove the bulk of the impurities and prevent them from streaking on the column.
-
Solvent System Selection: A gradient elution is often most effective. Start with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity to elute your N-oxide. The highly polar 3-chlorobenzoic acid will remain strongly adsorbed to the silica at the top of the column.[2]
-
Alternative Stationary Phases: If separation on silica is still problematic, consider using a different stationary phase. Alumina (neutral or basic) can be effective as it strongly retains acidic compounds.[3]
Q7: How can I confirm that all m-CPBA and 3-chlorobenzoic acid have been removed?
The purity of your final product should be assessed by multiple analytical techniques:
-
Thin-Layer Chromatography (TLC): Spot your purified product alongside authentic samples of m-CPBA and 3-chlorobenzoic acid (if available). Use a UV lamp for visualization, as all three compounds are UV-active.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your N-oxide and to detect the presence of any aromatic protons or carbonyl carbons from the impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique that can detect even trace amounts of impurities.
Experimental Protocols
Here are detailed, step-by-step methodologies for the key purification techniques discussed.
Protocol 1: Standard Aqueous Workup
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 50 mL per 100 mL of organic layer).
-
During the wash, gently swirl and vent the separatory funnel frequently to release any CO₂ gas that may form.
-
Separate the layers and wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Reductive Quench and Aqueous Workup
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) with vigorous stirring.
-
Continue stirring for 30 minutes at 0 °C.
-
Allow the mixture to warm to room temperature.
-
Proceed with the standard aqueous workup as described in Protocol 1 .
Data Presentation
| Purification Method | Advantages | Disadvantages | Best For |
| Aqueous Wash (NaHCO₃) | Simple, inexpensive, removes both m-CPBA and 3-chlorobenzoic acid. | May not be sufficient for large excesses of reagents; can form emulsions. | Initial, bulk removal of acidic impurities. |
| Reductive Quench (Na₂SO₃/Na₂S₂O₃) | Highly effective for removing excess m-CPBA; simplifies subsequent workup. | Adds an extra step to the procedure. | Reactions where a significant excess of m-CPBA was used. |
| Silica Gel Chromatography | Can provide very high purity product. | Can be time-consuming; potential for product loss on the column. | Final purification step after initial workup. |
| Alumina Chromatography | Excellent for removing acidic impurities that are difficult to separate on silica. | Can be more expensive than silica gel. | Cases where silica gel chromatography fails to provide adequate separation. |
Visualization
Decision-Making Workflow for Purification
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your 2-Chloro-4-(trifluoromethyl)pyridine N-oxide synthesis.
Caption: Purification strategy selection workflow.
References
-
Wikipedia. 3-Chlorobenzoic acid. [Link]
-
Solubility of Things. 3-Chlorobenzoic acid. [Link]
-
ResearchGate. How to remove mcpba and its corresponding benzoic acid from reaction mixture involving acetonitrile-water as the solvent?. [Link]
-
University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. [Link]
-
ACS Publications. The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. [Link]
-
Reddit. How to remove large excess of mCPBA?. [Link]
-
Reddit. Removal of 3-chlorobenzoic acid from mCPBA reactions. [Link]
-
PubChem. 3-Chlorobenzoic Acid. [Link]
-
UCLA Chemistry. Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]
-
ResearchGate. Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. [Link]
- Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
-
FAQ. How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?. [Link]
-
Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Workup [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Page loading... [wap.guidechem.com]
Technical Support Center: Oxidation of Electron-Deficient Pyridines
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimizing Yields for "Fortress" Substrates (Electron-Deficient Pyridines)
Introduction: The "Fortress" Problem
Welcome to the advanced troubleshooting hub. You are likely here because standard oxidation methods (mCPBA, H₂O₂/AcOH) have failed.[1]
The Root Cause: Pyridine nitrogen is naturally electron-poor.[1] When you add electron-withdrawing groups (EWGs) like halogens (-Cl, -Br), nitro (-NO₂), or esters (-CO₂R) at the 2- or 4-positions, the nitrogen lone pair becomes non-nucleophilic. It retreats into the ring's
This guide replaces "brute force" heating (which degrades reagents) with kinetic activation and anhydrous potency .[1]
Module 1: The Gold Standard Protocol (UHP / TFAA)
Applicability: Substrates resistant to mCPBA; Acid-sensitive substrates (esters, nitriles).[1]
The interaction between Urea Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) generates trifluoroperacetic acid (TFPAA) in situ.
-
Why it works: TFPAA is
1000x more electrophilic than acetic peracid.[1] -
The Critical Advantage: The urea byproduct precipitates, and the system remains virtually anhydrous, preventing the hydrolysis of sensitive EWGs (like -CN or -COOMe).
Standard Operating Procedure (SOP-OX-01)
| Parameter | Specification | Reason |
| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | DCM allows urea precipitation; MeCN is better for polar substrates. |
| Stoichiometry | 1.0 equiv Substrate : 2.0-4.0 equiv UHP : 2.0 equiv TFAA | Excess oxidant drives the unfavorable equilibrium. |
| Temperature | 0 °C (Addition) | CRITICAL: Exothermic activation. Uncontrolled addition causes thermal runaway.[1] |
| Concentration | 0.1 M - 0.5 M | High concentration risks thermal events; low concentration kills kinetics.[1] |
Step-by-Step Workflow
-
Suspend UHP (4.0 equiv) in DCM (0.2 M relative to substrate).[1]
-
Add the Pyridine Substrate (1.0 equiv).[1]
-
Cool the mixture to 0 °C (Ice/Water bath).
-
Add TFAA (2.0 equiv) dropwise over 20–30 minutes.[1]
-
Observation: The urea complex breaks down; the solution may bubble slightly.[1]
-
-
Allow to warm to Room Temperature and stir for 2–12 hours.
-
Monitor: Use HPLC or TLC (Note: N-oxides are much more polar; use 10% MeOH/DCM).[1]
Visualizing the Activation Pathway
Figure 1: The activation cycle of UHP/TFAA. Note that the active oxidant (TFPAA) is generated in situ, avoiding the hazards of isolating pure peracids.
Module 2: Troubleshooting Yield Loss (The "Water Trap")
Symptom: "LCMS showed 95% conversion, but I only isolated 30% yield."
Diagnosis: Pyridine N-oxides are highly polar and water-soluble.[1] A standard aqueous workup (washing with NaHCO₃/Water) often partitions the product into the aqueous layer, where it is discarded.[1]
Decision Tree: Isolation Strategy
Figure 2: Selection guide for isolation strategies to prevent aqueous layer product loss.
Recommended Isolation Protocols
-
The "Filtration" Method (Best for Yield):
-
The "Scavenger" Method (Best for Purity):
Module 3: The "Nuclear Option" (MTO Catalysis)
Applicability: Substrates that decompose in TFA (acid-labile) or require neutral conditions.[1]
Methyltrioxorhenium (MTO) is a high-valent rhenium catalyst that activates H₂O₂.[1] It is expensive but operates at catalytic loadings (0.5–1.0 mol%).[1]
| Feature | MTO Protocol | UHP/TFAA Protocol |
| Active Species | ||
| Acidity | Neutral / Mildly Acidic | Strongly Acidic (due to TFA byproduct) |
| Safety | High (No anhydride exotherm) | Moderate (Peroxide/Anhydride mix) |
| Cost | High (Catalyst) | Low (Reagents) |
MTO Protocol:
-
Dissolve substrate in DCM.[1]
-
Add MTO (1.0 mol%).[1]
-
Add UHP (2.0 equiv).[1]
-
Stir at RT.[1] The MTO acts as a "pump," transferring oxygen from UHP to the pyridine.[1]
FAQ: Common Pitfalls
Q: My reaction turns dark brown/black. What happened? A: This is likely "Pummerer-type" rearrangement or ring degradation caused by excessive heating in the presence of strong acid (TFA).
-
Fix: Switch to the MTO method (Module 3) or ensure strict temperature control (0 °C) during TFAA addition.
Q: Can I use mCPBA if I reflux it? A: Not recommended. Refluxing mCPBA often leads to thermal decomposition of the oxidant before the pyridine reacts.[1] Furthermore, commercial mCPBA contains water and m-chlorobenzoic acid, which complicates the workup of polar N-oxides.[1]
Q: How do I remove the urea byproduct completely? A: Urea is insoluble in DCM but slightly soluble in MeCN.[1] If using MeCN, switch to DCM for the workup.[1] If urea persists in the NMR (broad singlet ~5.5 ppm), triturate the final solid with ether; the N-oxide usually remains solid while impurities may wash away, or dissolve the product in DCM and filter again.[1]
Safety Directives (HSE-Warning)
-
Peroxide Accumulation: The combination of H₂O₂ (or UHP) and anhydrides creates organic peracids.[1] These are stable in solution but explosive if concentrated to dryness in the presence of transition metals or shock.[1]
-
TFAA Burns: TFAA is corrosive and volatile.[1][2] It causes immediate, severe burns and lung damage.[1] Use only in a fume hood.
-
Exotherm Control: The addition of TFAA to UHP releases significant heat.[1] Never add TFAA rapidly to a warm solution.[1]
References
-
Caron, S., et al. "A Practical, Efficient, and Rapid Method for the Oxidation of Electron Deficient Pyridines using Trifluoroacetic Anhydride and Hydrogen Peroxide–Urea Complex."[1] The Journal of Organic Chemistry, vol. 68, no.[1] 10, 2003, pp. 4104–4107.[1] Link
-
Context: The seminal paper defining the UHP/TFAA protocol for scale-up.[1]
-
-
Herrmann, W. A., et al. "Methyltrioxorhenium as a Catalyst for Olefin Oxidation."[1] Journal of Molecular Catalysis A: Chemical, vol. 97, no.[1] 2, 1995, pp. 67–72.[1] Link
- Context: Establishes the mechanism of MTO oxygen transfer.
-
Charette, A. B., et al. "Pyridine N-Oxides: Synthesis and Applications."[1] Chemical Reviews, vol. 112, no.[1][3] 5, 2012, pp. 2642–2713.[1] Link
-
Context: Comprehensive review of reactivity and isolation strategies.[1]
-
-
Sharpless, K. B., et al. "Catalytic Oxidation of Pyridines using Methyltrioxorhenium."[1] The Journal of Organic Chemistry, vol. 63, no.[1][4] 5, 1998, pp. 1740–1741.[1] Link
-
Context: Specific application of MTO for nitrogen heterocycles.[1]
-
Sources
Technical Support Center: Purification of 2-Chloro-4-(trifluoromethyl)pyridine N-oxide
Module 1: Diagnostic & Triage
Q: How do I immediately distinguish the N-oxide product from the starting material (SM) without running an NMR? A: Use Thin Layer Chromatography (TLC) with a polarity-based visualization.
-
Polarity Shift: The N-oxide functionality introduces a significant dipole (
D vs. D for pyridine).[1] The product will have a drastically lower than the starting material. -
Mobile Phase: Start with 100% Ethyl Acetate or 5% MeOH in DCM .
-
Starting Material (SM): Will likely travel near the solvent front (
). -
Product (N-oxide): Will remain near the baseline or travel slowly (
).
-
-
UV Activity: Both are UV active (254 nm), but N-oxides often exhibit a "tailing" effect on silica due to interaction with silanols unless the mobile phase is modified (see Protocol A).
Q: My crude reaction mixture has a large amount of white precipitate. Is this my product? A: If you used mCPBA (meta-chloroperoxybenzoic acid) as the oxidant, this solid is likely m-chlorobenzoic acid (mCBA) , the reduced byproduct.
-
Verification: mCBA is acidic. Take a small sample of the solid, shake it with aqueous saturated
. If it dissolves with gas evolution ( ), it is the byproduct, not your N-oxide.
Module 2: Purification Workflows
Protocol A: Silica Gel Chromatography (The Gold Standard)
Best for: Small to medium scale (<10g) where high purity (>98%) is required.
The Challenge: The electron-withdrawing groups (
Step-by-Step Methodology:
-
Column Pre-treatment: Deactivate the silica gel by flushing the column with 1% Triethylamine (
) in Hexanes . This neutralizes acidic sites on the silica that cause N-oxide decomposition or irreversible adsorption. -
Eluent System:
-
Gradient: Start with 10% Ethyl Acetate in Hexanes (to elute unreacted SM).
-
Ramp: Gradually increase polarity to 100% Ethyl Acetate , then switch to 5-10% Methanol in Dichloromethane (DCM) to elute the N-oxide.
-
-
Loading: Dissolve the crude residue in a minimum amount of DCM. Avoid loading with pure Methanol as it broadens bands.
| Fraction | Component | Expected Elution Behavior |
| 1 | Starting Material | Elutes rapidly in low-polarity solvent (Hex/EtOAc). |
| 2 | m-Chlorobenzoic Acid | Elutes between SM and Product (often streaks). Note: Best removed chemically before column. |
| 3 | Target N-Oxide | Elutes only with high polarity (pure EtOAc or DCM/MeOH). |
Protocol B: Chemical Workup (The Scale-Up Solution)
Best for: Large scale (>10g) or removing bulk oxidants before chromatography.
The Logic:
-
mCBA Removal: Exploits the acidity of the carboxylic acid byproduct (
). -
SM Removal: Exploits the drastic solubility difference. The SM is lipophilic; the N-oxide is highly polar.
Reagents:
-
Dichloromethane (DCM) or Chloroform
-
Saturated Aqueous Potassium Carbonate (
) or 1M NaOH -
Heptane or Hexane
Workflow Diagram (DOT):
Caption: Logical flow for the chemical separation of mCBA and Starting Material from the Target N-Oxide.
Module 3: Troubleshooting & FAQs
Q: I tried acid-base extraction to remove the Starting Material, but it didn't work. Why? A: This is a common pitfall specific to this molecule.
-
The Science: Pyridine N-oxides are generally weak bases (
).[1] However, your specific molecule has a Chlorine and a Trifluoromethyl group.[2] These are strong electron-withdrawing groups (EWG). -
The Consequence: The EWGs drastically reduce the basicity of the pyridine nitrogen in the SM, making it nearly non-basic. It will not protonate and move into the aqueous layer easily, even with strong acid.
-
The Fix: Do not rely on pH manipulation to separate the SM from the Product. Rely on Polarity (Chromatography) or Solubility (Trituration).[3]
Q: The product is oiling out during crystallization. How do I fix this? A: "Oiling out" indicates the solution is too concentrated or the anti-solvent was added too quickly.
-
Re-dissolve the oil in a minimum amount of a polar solvent (e.g., warm Ethyl Acetate or DCM).
-
Add the anti-solvent (Heptane or Hexane) dropwise with vigorous stirring until a slight turbidity persists.
-
Seed it: Add a tiny crystal of pure product if available. If not, scratch the glass side of the flask with a spatula to induce nucleation.
-
Cool slowly to 4°C.
Q: Can I distill the Starting Material away from the Product? A: Proceed with Extreme Caution.
-
Risk: N-oxides are thermally unstable and can undergo rearrangement (Meisenheimer rearrangement) or explosive decomposition at high temperatures.
-
Feasibility: The SM (2-Chloro-4-(trifluoromethyl)pyridine) has a boiling point of ~146°C.[2]
-
Protocol: If you must, use High Vacuum (<1 mbar) so the pot temperature never exceeds 60-70°C. If the SM does not distill off at this temperature, abort and use chromatography.
References
-
Preparation of Pyridine N-Oxides (General Protocol):Organic Syntheses, Coll. Vol. 4, p.828 (1963); Vol. 33, p.79 (1953).
-
Purification of N-oxides via Chromatography: Youssif, S. "Recent trends in the chemistry of pyridine N-oxides." Arkivoc 2001.1 (2001): 242-268.[1][4] (Discusses polarity and separation techniques).
-
Physical Properties of 2-Chloro-4-(trifluoromethyl)pyridine: NIST Chemistry WebBook, SRD 69.
-
Safety of N-Oxides: Weickgenannt, A. "Pyridine N-Oxides." Baran Group Meeting, Scripps Research Institute, 2012. (Thermal stability and reactivity profile).
Sources
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate
For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the 13C NMR spectrum of 2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate, a substituted pyridine N-oxide of significant interest. Furthermore, we will objectively compare the utility of 13C NMR with other key analytical techniques, offering a holistic perspective on comprehensive characterization. This document is designed to move beyond a simple recitation of data, delving into the causality behind spectral features and the strategic selection of analytical methodologies.
The Central Role of 13C NMR in Structural Elucidation
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone technique for determining the carbon framework of organic molecules. By observing the distinct magnetic environments of each carbon atom, we can deduce crucial information about connectivity, hybridization, and the electronic effects of neighboring functional groups.
In the case of this compound, the 13C NMR spectrum is predicted to exhibit six distinct signals, corresponding to the five carbons of the pyridine ring and the single carbon of the trifluoromethyl group. The chemical shifts (δ) of these carbons are profoundly influenced by the substituents: the electron-withdrawing chloro and trifluoromethyl groups, and the unique electronic nature of the N-oxide functionality.
Formation of the N-oxide on a pyridine ring typically induces a significant change in the electronic distribution. This results in an upfield shift (to a lower ppm value) for the carbons at the ortho (C2, C6) and para (C4) positions, and a downfield shift (to a higher ppm value) for the meta (C3, C5) carbons, when compared to the parent pyridine.[1][2][3][4] This is a critical diagnostic feature in the confirmation of N-oxidation.
Predicted 13C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~140-142 | Attached to an electronegative chlorine atom and adjacent to the N-oxide, leading to a downfield shift. Data from 2-chloropyridine N-oxide shows a signal at 141.5 ppm for the carbon bearing the chlorine.[5] |
| C3 | ~126-128 | Expected to be in a relatively standard aromatic region for a pyridine N-oxide. |
| C4 | ~135-138 (quartet) | Significantly influenced by the strongly electron-withdrawing trifluoromethyl group, causing a downfield shift. The signal will appear as a quartet due to coupling with the three fluorine atoms. |
| C5 | ~124-126 | Likely to be the most upfield of the ring carbons, similar to the C5 in 2-chloropyridine N-oxide (126.0 ppm).[5] |
| C6 | ~138-140 | Influenced by the adjacent N-oxide, resulting in a downfield shift. |
| -CF3 | ~120-123 (quartet) | The carbon of the trifluoromethyl group will exhibit a characteristic quartet with a large C-F coupling constant. |
A Multi-faceted Approach: Comparison with Alternative Analytical Techniques
While 13C NMR is powerful, a comprehensive characterization relies on the convergence of data from multiple analytical methods. Each technique provides a unique piece of the structural puzzle.
Caption: Interconnectivity of analytical techniques for comprehensive structural elucidation.
Comparative Analysis of Key Spectroscopic Methods
| Analytical Technique | Information Provided | Expected Data for this compound | Advantages | Limitations |
| 1H NMR | Number, environment, and connectivity of protons. | Three distinct signals in the aromatic region (likely between 7.0-8.5 ppm) corresponding to the protons at C3, C5, and C6. The relative integration and coupling patterns (doublets and a triplet or doublet of doublets) would confirm their positions. | High sensitivity, small sample requirement, rapid analysis. | Does not directly probe the carbon skeleton. |
| 19F NMR | Presence and environment of fluorine atoms. | A single, sharp singlet around -63 to -65 ppm (relative to CFCl3).[6][7][8] The chemical shift is highly sensitive to the electronic environment. | High sensitivity, provides direct evidence for the trifluoromethyl group. | Only applicable to fluorine-containing compounds. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | The molecular ion peak [M]+ would be expected at m/z ~197. The presence of a chlorine atom would be indicated by an isotopic peak [M+2]+ at approximately one-third the intensity of the molecular ion peak. | Provides exact molecular weight (with high-resolution MS), requires minimal sample. | Does not provide detailed structural connectivity information on its own. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Characteristic absorption bands for C-Cl, C-F, C=C, C-N, and N-O stretching vibrations. | Rapid and non-destructive. | Can be complex to interpret fully, especially in the fingerprint region. |
Experimental Protocols for Comprehensive Analysis
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
13C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Observe frequency: ~100 MHz.
-
Technique: Proton-decoupled 13C NMR.
-
Relaxation delay (d1): 2-5 seconds.
-
Number of scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Referencing: The solvent peak is used as a secondary reference (e.g., CDCl3 at 77.16 ppm).
1H NMR Spectroscopy
-
Sample Preparation: Dissolve 1-5 mg of the compound in approximately 0.6 mL of a deuterated solvent.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Observe frequency: 400 MHz.
-
Number of scans: 8-16.
-
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
19F NMR Spectroscopy
-
Sample Preparation: As for 1H NMR.
-
Instrument: A spectrometer equipped with a fluorine probe.
-
Parameters:
-
Observe frequency: ~376 MHz (for a 400 MHz instrument).
-
Technique: Proton-decoupled 19F NMR.
-
-
Referencing: An external standard such as CFCl3 (0 ppm) or an internal standard like trifluorotoluene (-63.72 ppm).[8]
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Direct infusion or via Gas Chromatography (GC-MS).
-
Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
-
Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 300.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As a thin film on a salt plate (if liquid) or as a KBr pellet (if solid). Attenuated Total Reflectance (ATR) is a common, simpler alternative.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Conclusion
The structural confirmation of this compound is best achieved through a synergistic application of multiple analytical techniques. While 13C NMR provides the definitive carbon framework, its data is most powerfully interpreted in conjunction with 1H NMR, 19F NMR, Mass Spectrometry, and IR Spectroscopy. Each method offers a unique and complementary perspective, and together they provide the robust, self-validating system required for unequivocal structural assignment in modern chemical research.
Caption: Logical flow for structural confirmation using complementary data.
References
-
Cushley, R. J., Naugler, D., & Ortiz, C. (1975). 13C Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives. Canadian Journal of Chemistry, 53(22), 3419-3424. [Link]
-
Sójka, S. A., Dinan, F. J., & Kolarczyk, R. (1979). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 44(2), 307-308. [Link]
-
Gajeles, G., Kim, S. M., Yoo, J. C., Lee, K. K., & Lee, S. H. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives. RSC Advances, 10(28), 16555-16561. (Supporting Information provides spectral data for various pyridine N-oxides). [Link]
-
Anet, F. A. L., & Yavari, I. (1977). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. The Journal of Organic Chemistry, 42(22), 3589-3591. [Link]
-
Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. [Link]
-
NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]
-
Beatty, J. W., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. ACS Catalysis, 6(11), 7711-7715. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. colorado.edu [colorado.edu]
- 8. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromo-Pyridine N-Oxides in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that influences reaction efficiency, scalability, and cost. Pyridine N-oxides are indispensable intermediates, serving as activated precursors for the synthesis of functionalized pyridines, a motif prevalent in pharmaceuticals and agrochemicals.[1][2][3] The N-oxide moiety fundamentally alters the electronic properties of the pyridine ring, rendering it more susceptible to both electrophilic and nucleophilic attack compared to its parent heterocycle.[1][4]
This guide provides an in-depth comparison of two common building blocks: 2-chloro- and 2-bromo-pyridine N-oxide. We will dissect their relative reactivity in nucleophilic aromatic substitution (SNAr) reactions, moving beyond simple rules of thumb to explore the underlying mechanistic principles and provide supporting experimental context.
The Mechanism: Nucleophilic Attack on the Pyridine N-Oxide Ring
The workhorse reaction for functionalizing 2-halopyridine N-oxides is the Nucleophilic Aromatic Substitution (SNAr) pathway. This process is initiated by the attack of a nucleophile at the carbon atom bearing the halogen (C-2). This attack disrupts the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6]
A key feature of the pyridine N-oxide system is its ability to stabilize this intermediate. The negative charge can be delocalized across the ring and, most importantly, onto the electronegative oxygen atom of the N-oxide group. This stabilization lowers the activation energy for the initial nucleophilic attack.[4][6] The reaction concludes with the expulsion of the halide leaving group, which restores the aromaticity of the ring and yields the final substituted product.
Caption: General mechanism for SNAr on 2-halopyridine N-oxides.
Reactivity Face-Off: Chloro vs. Bromo
In classical SNAr reactions on benzene rings, the reactivity trend for halogens is often F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the more electronegative halogens stabilizing the Meisenheimer complex.
However, for 2-halopyridine N-oxides, the opposite trend is frequently observed: 2-bromopyridine N-oxide is generally more reactive than 2-chloropyridine N-oxide.
The primary reason for this reversal is a shift in the rate-determining step. In many reactions involving these substrates, the expulsion of the halide, which breaks the C-X bond, becomes more significant in the overall reaction kinetics.
-
Leaving Group Ability : Bromide (Br⁻) is a superior leaving group to chloride (Cl⁻). This is due to its lower basicity and greater polarizability. The C-Br bond (bond energy ~285 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol), making it easier to break during the rearomatization step.
-
Balancing Inductive Effects and Leaving Group Ability : While chlorine has a stronger electron-withdrawing inductive effect, which slightly better stabilizes the intermediate, this factor is outweighed by the superior leaving group ability of bromine in this specific heterocyclic system. The ease of C-Br bond cleavage often becomes the dominant factor driving the reaction forward.
Supporting Experimental Data
While direct kinetic comparisons are sparse in the literature, a survey of synthetic procedures reveals a clear pattern. Reactions with 2-bromopyridine N-oxide often proceed under milder conditions (lower temperatures, shorter reaction times) or give higher yields compared to their 2-chloro counterparts.
Consider the synthesis of aminopyridine derivatives, a common transformation in medicinal chemistry.
| Starting Material | Nucleophile | Conditions | Yield | Observations & Insights |
| 2,4-Dibromopyridine-N-oxide | Ammonia Water | Sealed tube, 60–110 °C | High (Total yield for 2 steps: 80.5%) | The use of a bromo-substituted precursor for amination highlights its utility in achieving high conversion.[7] |
| 2-Chloropyridine-N-oxide | Various Amines | Often requires activation (e.g., with Ts₂O, PyBroP) or elevated temperatures | Good to Excellent | While effective, many modern methods require activating agents to facilitate the substitution of the less reactive chloride.[1][8][9] |
| 2-Chloro-4-nitropyridine N-oxide | Iron Powder / Acetic Acid | Reflux, 1.5 h | 91.3% (Reduction of nitro group) | This example shows a different reaction (reduction), but the synthesis of the starting material is a key industrial process.[10] |
The evidence suggests a practical trade-off: 2-chloropyridine N-oxide is often favored for its lower cost and widespread availability, especially in large-scale industrial processes where reaction conditions can be optimized to overcome its lower intrinsic reactivity.[11] Conversely, 2-bromopyridine N-oxide is the substrate of choice when maximum reactivity is required, particularly for reactions with weak nucleophiles or when sensitive functional groups on the substrate or nucleophile demand milder conditions.
Experimental Protocol: Synthesis of 2-Amino-4-methylpyridine N-Oxide
This protocol provides a representative example of an SNAr reaction, illustrating the practical steps involved in the amination of a 2-halopyridine N-oxide. This specific example is adapted from established procedures for the synthesis of 2-aminopyridine derivatives.
Objective: To replace the 2-chloro substituent with an amino group via nucleophilic aromatic substitution.
Materials:
-
2-Chloro-4-methylpyridine N-oxide
-
Aqueous Ammonia (28-30%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Caption: Experimental workflow for a typical SNAr amination reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-chloro-4-methylpyridine N-oxide (1.0 eq), ethanol (20 mL), and concentrated aqueous ammonia (10 eq).
-
Causality: Ethanol is used as a co-solvent to ensure miscibility of the organic substrate and the aqueous nucleophile. A large excess of ammonia is used to drive the reaction to completion.
-
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C in a heating mantle. Stir vigorously.
-
Causality: Heating provides the necessary activation energy to overcome the energy barrier for both the formation of the Meisenheimer complex and the expulsion of the chloride leaving group.
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Causality: TLC allows for the visualization of the consumption of the starting material and the formation of the product, preventing unnecessary heating that could lead to side products.
-
-
Workup: Once the reaction is complete, cool the flask to room temperature. Remove the solvent and excess ammonia using a rotary evaporator.
-
Causality: This step isolates the crude product from the reaction solvent and volatile reagents.
-
-
Extraction: To the resulting residue, add deionized water (20 mL) and extract with dichloromethane (3 x 20 mL). Combine the organic layers.
-
Causality: The desired product is more soluble in the organic solvent, while inorganic salts and any remaining ammonia are partitioned into the aqueous layer.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Causality: Removing residual water from the organic phase is crucial before final solvent removal to obtain a dry product.
-
-
Purification: Purify the crude material by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 2-amino-4-methylpyridine N-oxide.
Conclusion and Practical Recommendations
The choice between 2-chloro- and 2-bromo-pyridine N-oxide is a strategic one, dictated by the specific demands of the synthesis and practical considerations.
-
Choose 2-Bromopyridine N-Oxide for Reactivity: When dealing with poorly reactive nucleophiles, or when the preservation of sensitive functional groups requires mild reaction conditions, the higher reactivity of the bromo-derivative makes it the superior choice. Its better leaving group ability ensures more efficient conversion where the chloro-analog might fail.
-
Choose 2-Chloropyridine N-Oxide for Economy and Scale: For robust transformations with strong nucleophiles or on an industrial scale, the significant cost advantage of 2-chloropyridine N-oxide makes it the pragmatic option.[11] Its lower reactivity can often be overcome by adjusting reaction parameters such as temperature, reaction time, or the use of activating agents.
By understanding the mechanistic nuances that govern the reactivity of these essential building blocks, researchers can make more informed decisions, leading to more efficient, robust, and successful synthetic campaigns.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CAS 2402-95-1: 2-Chloropyridine N-oxide | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. baranlab.org [baranlab.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Mild addition of nucleophiles to pyridine-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 11. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]
- 12. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
- 14. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 15. researchgate.net [researchgate.net]
- 16. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. Page loading... [guidechem.com]
Technical Comparison Guide: 2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate in Drug Development
The following technical guide provides a comparative analysis of 2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate (also known as 2-Chloro-4-(trifluoromethyl)pyridine N-oxide) versus its non-oxidized precursors and functional alternatives.
Executive Summary & Usage Context
Product: this compound CAS: 164464-58-8 (Typical) Formula: C₆H₃ClF₃NO[1]
This compound acts as a high-reactivity electrophile in nucleophilic aromatic substitution (SₙAr) reactions. While the non-oxidized parent compound (2-Chloro-4-(trifluoromethyl)pyridine) is a standard building block, it often exhibits sluggish kinetics with sterically hindered or weak nucleophiles.
The N-Oxide Advantage: The N-oxide moiety introduces a formal positive charge on the nitrogen, significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This activates the C-2 position for substitution, allowing the use of the cost-effective chloride leaving group to achieve reaction rates typically reserved for expensive fluoride analogs.
Elemental Analysis & Purity Specifications
Accurate elemental analysis (EA) is the primary method for distinguishing the N-oxide from its parent pyridine and detecting hydration (a common issue with N-oxides).
Theoretical Composition Comparison
The table below contrasts the target N-oxide with its primary alternative (Parent Pyridine) and a common impurity (Hydrate).
| Element | Target Product (N-Oxide) | Alternative (Parent Pyridine) | Impurity (N-Oxide Monohydrate) |
| Formula | C₆H₃ClF₃NO | C₆H₃ClF₃N | C₆H₃ClF₃NO · H₂O |
| MW ( g/mol ) | 197.54 | 181.54 | 215.56 |
| Carbon (C) | 36.48% | 39.69% | 33.43% |
| Hydrogen (H) | 1.53% | 1.67% | 2.34% |
| Nitrogen (N) | 7.09% | 7.71% | 6.50% |
| Oxygen (O) | 8.10% | 0.00% | 14.84% |
| Chlorine (Cl) | 17.95% | 19.53% | 16.45% |
Interpretation Guide for Researchers
-
Differentiation: The presence of 8.10% Oxygen is the definitive marker. Standard CHN analysis will show a ~3.2% drop in Carbon content compared to the parent pyridine.
-
Hygroscopicity Warning: A Hydrogen value >1.6% strongly suggests moisture absorption. N-oxides are dipolar and hygroscopic; a result matching the "Monohydrate" column indicates improper drying.
Experimental Protocol: Validated EA Workflow
To ensure data integrity (E-E-A-T), the following protocol accounts for the specific physical properties of trifluoromethyl-pyridine N-oxides.
Step-by-Step Methodology
-
Sample Preparation (Drying):
-
Why: N-oxides form hydrates that skew %C and %N data.
-
Action: Dry sample at 40°C under high vacuum (<1 mbar) for 12 hours over P₂O₅. Do not exceed 50°C to avoid potential thermal decomposition (deoxygenation).
-
-
Combustion Parameters:
-
Instrument: Flash 2000 or equivalent CHNS-O Analyzer.
-
Oxidation:[2][3] Furnace temperature must be set to 1020°C (minimum) to ensure complete combustion of the fluorinated ring. Incomplete combustion often yields low Carbon values due to stable CF₄ formation.
-
Additive: Add 5–10 mg of V₂O₅ (Vanadium Pentoxide) to the tin capsule. This acts as a catalyst to disrupt stable C-F bonds.
-
-
Halogen Interference Management:
-
Issue: Fluorine and Chlorine can damage standard detectors and interfere with N₂ quantification.
-
Solution: Ensure the reduction tube contains ample copper wire (to trap O₂) and a specific halogen scrubber (Silver wool/Ag₂O) at the exit zone.
-
Performance Comparison: Reactivity & Utility
This section objectively compares the N-Oxide against the standard Pyridine and the Fluoro-analog.[4]
Comparative Metrics
| Feature | Product: N-Oxide | Alt 1: Parent Pyridine | Alt 2: 2-Fluoro Analog |
| SₙAr Reactivity | High (Activated) | Low (Requires forcing conditions) | Very High |
| Cost Efficiency | Medium | High (Cheapest) | Low (Expensive) |
| Handling | Solid / Hygroscopic | Stable Liquid | Stable Liquid |
| Regioselectivity | Excellent (Directs to C2) | Moderate | Good |
| Post-Reaction | Requires Reduction step* | Product is final | Product is final |
*Note: The N-oxide moiety is often removed (reduced) after the substitution using PCl₃ or H₂/Pd, restoring the pyridine ring.
Mechanism of Action (Visualized)
The diagram below illustrates why the N-oxide is chosen: it lowers the activation energy for nucleophilic attack, enabling reactions that fail with the parent pyridine.
Figure 1: Activation Pathway. The N-oxide route (solid lines) enables substitution under milder conditions compared to the direct route (dashed line).
Decision Framework: When to Use the N-Oxide?
Use This compound if:
-
The Nucleophile is Weak: You are using a steric amine or an electron-poor phenol that fails to react with 2-chloro-4-(trifluoromethyl)pyridine.
-
Regioselectivity is Critical: You need to avoid competing attack at the C-4 or C-6 positions (the N-oxide strongly directs to C-2 and C-4, but the 2-Cl leaving group dominates).
-
C-H Activation is Required: You plan to functionalize the C-6 position later (N-oxides are excellent directing groups for Pd-catalyzed C-H activation).
Do NOT use if:
-
Cost is the only driver: The parent pyridine is significantly cheaper.
-
Reduction is incompatible: Your molecule contains other reducible groups (e.g., nitro, alkene) that might not survive the deoxygenation step required to return to the pyridine.
References
-
Sigma-Aldrich. 2-Chloro-4-(trifluoromethyl)pyridine Properties and Specifications. Retrieved from
-
Royal Society of Chemistry. Contrasting reactions of polychloropyridines and their N-oxides with nucleophiles. J. Chem. Soc., Perkin Trans.[5] 1, 1988.[5][6] Retrieved from
-
Baran Lab. Pyridine N-Oxides: Chemistry and Applications. Retrieved from
-
National Institute of Standards and Technology (NIST). 2-Chloro-4-(trifluoromethyl)pyridine Mass Spectrum and Data. Retrieved from
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. baranlab.org [baranlab.org]
- 3. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 4. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
